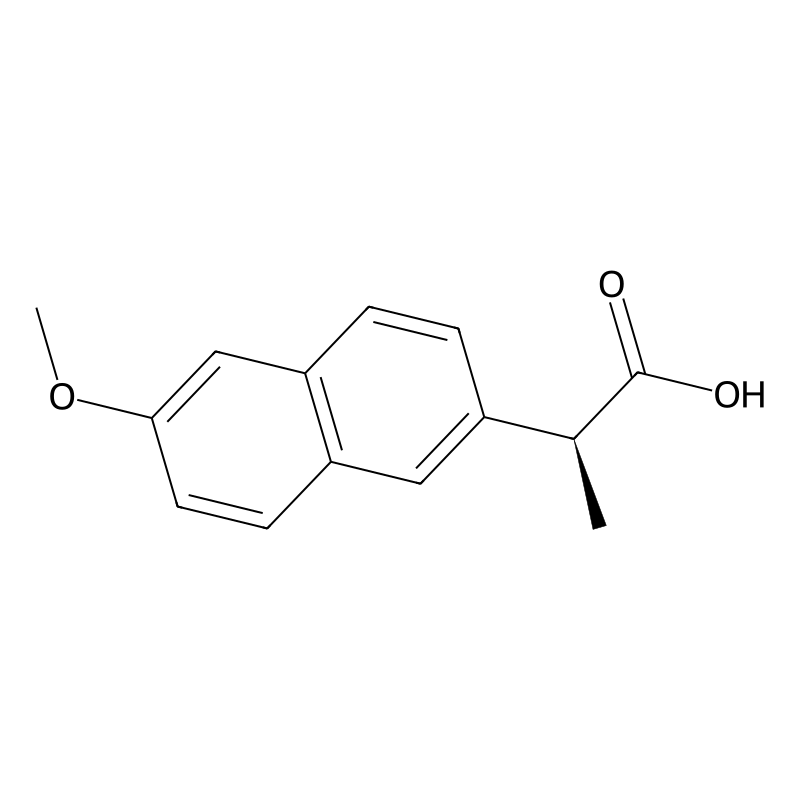

Naproxen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water

Practically insoluble in water and freely soluble in alcohol.

In water, 15.9 mg/L at 25 °C

0.0159 mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic and Anti-inflammatory Properties

The core function of naproxen lies in its ability to reduce pain and inflammation. Extensive research has documented its efficacy in treating various inflammatory conditions, including:

- Rheumatoid Arthritis: Studies have established naproxen as a first-line therapy for managing pain and inflammation associated with rheumatoid arthritis [].

- Osteoarthritis: Research supports the use of naproxen for relieving pain and stiffness caused by osteoarthritis [].

- Acute Gout: Naproxen's anti-inflammatory properties effectively manage the pain and swelling of acute gout attacks [].

- Musculoskeletal Pain: Naproxen is a well-established treatment for pain caused by musculoskeletal disorders and sports injuries [].

These studies highlight naproxen's effectiveness as an analgesic and anti-inflammatory agent.

Potential Role in Cancer Prevention

Emerging research suggests a broader role for naproxen. Some studies have shown promise for its use in preventing certain cancers []. The mechanism behind this potential benefit is still under investigation, but it may involve naproxen's ability to regulate cell growth and survival pathways.

Antiviral Activity

Recent research has explored naproxen's potential antiviral properties. Studies have shown that naproxen can reduce viral load in cells infected with influenza A viruses []. This finding suggests a possible new application for naproxen in managing viral infections. However, further research is necessary to determine its efficacy and safety in a clinical setting.

Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is classified as a member of the 2-arylpropionic acid family, commonly referred to as profens. The chemical formula of naproxen is C₁₄H₁₄O₃, and it appears as a white to off-white crystalline solid that is practically insoluble in water but soluble in organic solvents. Naproxen works by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

Naproxen's anti-inflammatory and analgesic effects primarily stem from its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are responsible for synthesizing prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. Naproxen, like other NSAIDs, inhibits both COX-1 and COX-2 enzymes. COX-1 is involved in physiological processes like stomach lining protection, while COX-2 is primarily induced during inflammation. Inhibition of COX-1 can contribute to gastrointestinal side effects, a common issue with NSAIDs.

Naproxen is generally well-tolerated, but potential side effects include:

- Stomach upset, heartburn, and ulcers, especially at high doses

- Dizziness, drowsiness, and headache

- High blood pressure

- Kidney problems with prolonged use

Naproxen exhibits significant biological activity through its inhibition of cyclooxygenase enzymes. This action reduces the production of prostaglandins involved in pain and inflammation. Studies have also suggested potential antiviral activity against influenza viruses by blocking RNA-binding sites on viral nucleoproteins . Furthermore, naproxen's pharmacokinetics indicate a bioavailability of approximately 95% when taken orally, with an elimination half-life ranging from 12 to 17 hours .

Naproxen can be synthesized through several methods:

- Friedel-Crafts Acylation: Starting from 2-naphthol and 2-methoxynaphthalene.

- Willgerodt-Kindler Reaction: Following the acylation step to yield the final product .

- Modification Techniques: Recent studies have explored synthesizing naproxen derivatives with enhanced biological properties by conjugating it with various amino acids and tocopherol .

Naproxen is primarily used for:

- Pain Relief: Effective for conditions like arthritis, menstrual pain, and general pain relief.

- Anti-inflammatory Treatment: Used in managing inflammatory disorders such as rheumatoid arthritis and osteoarthritis.

- Antipyretic: Reduces fever associated with various illnesses .

Naproxen interacts with various drugs and substances:

- Increased Bleeding Risk: When combined with anticoagulants or other NSAIDs.

- Gastrointestinal Effects: Co-administration with corticosteroids may increase the risk of gastrointestinal ulcers or bleeding.

- Metabolic Interactions: Genetic variations in CYP2C9 can affect naproxen metabolism, influencing its efficacy and safety profile .

Naproxen shares similarities with other nonsteroidal anti-inflammatory drugs. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Ibuprofen | C₁₃H₁₈O₂ | More selective for COX-1; shorter half-life |

| Ketoprofen | C₁₄H₁₄O₃ | Also has analgesic properties; used for acute pain |

| Diclofenac | C₁₄H₁₁Cl₂N₃O₂ | More potent anti-inflammatory; often used topically |

| Indomethacin | C₁₄H₁₃ClN₂O₂ | Stronger anti-inflammatory effects; more side effects |

Naproxen stands out due to its longer half-life, allowing for less frequent dosing compared to ibuprofen and ketoprofen. Its unique naphthalene structure contributes to its distinct pharmacological profile and efficacy in treating chronic pain conditions .

Cyclooxygenase Isoform Selectivity Mechanisms

Naproxen exhibits non-selective inhibition of both cyclooxygenase-1 and cyclooxygenase-2 enzymes through distinct molecular mechanisms that differentiate it from other nonsteroidal anti-inflammatory drugs. The molecular basis of naproxen's cyclooxygenase interaction has been elucidated through crystallographic studies, revealing a unique binding mode within the enzyme active site [1] [2].

X-ray crystallography studies have demonstrated that naproxen binds to cyclooxygenase-2 at 1.7 Å resolution, making it among the highest resolution cyclooxygenase structures determined to date [1] [2]. The compound adopts a single orientation within the cyclooxygenase-2 active site, with the carboxylate group forming critical hydrogen-bonding interactions with Arginine-120 (2.8 and 2.9 Å) and Tyrosine-355 (2.5 Å) at the base of the active site [1] [3]. The (S)-α-methyl group inserts into the hydrophobic cleft adjacent to Valine-349, while the naphthyl backbone establishes van der Waals contacts with Alanine-527, Glycine-526, and Leucine-352 [1] [3].

A particularly significant finding is the novel interaction between the para-methoxy group of naproxen and Tryptophan-387, which appears unique among cyclooxygenase inhibitors [1] [2]. Mutation of Tryptophan-387 to Phenylalanine significantly reduces naproxen inhibition, a result that has not been observed with other inhibitors [1] [2]. This specific molecular interaction contributes to naproxen's distinct pharmacological profile and suggests limited potential for structural modifications without compromising activity.

The inhibition kinetics of naproxen reveal time-dependent components for both cyclooxygenase isoforms, distinguishing it from competitive inhibitors [1] [4]. Without preincubation, naproxen demonstrates an IC50 of 5.6 μM against cyclooxygenase-1 and fails to achieve measurable inhibition of cyclooxygenase-2 at concentrations up to 25 μM [1]. However, following a 3-minute preincubation period, the IC50 values decrease dramatically to 0.34 μM for cyclooxygenase-1 and 0.18 μM for cyclooxygenase-2, with both enzymes showing greater than 80% inhibition [1] [2].

This time-dependent inhibition pattern classifies naproxen as a "mixed" inhibitor, characterized by an initial time-dependent loss of enzyme activity that reaches a non-zero plateau [4]. This behavior is consistent with a slow, reversible, weakly bound inhibitor mechanism that differs from the rapid reversible inhibition exhibited by compounds such as ibuprofen or the slow irreversible inhibition observed with diclofenac [4].

Prostaglandin Biosynthesis Inhibition Kinetics

The prostaglandin biosynthesis inhibition by naproxen follows complex kinetics that reflect its unique interaction with cyclooxygenase enzymes. In human volunteers, naproxen administration results in sustained inhibition of prostaglandin synthesis, with effects persisting for approximately two days following a single 500 mg dose [5]. The inhibition profile demonstrates selectivity for different prostaglandin pathways, with thromboxane A2 synthesis being more profoundly affected than prostacyclin synthesis [5] [6].

Urinary excretion studies reveal that naproxen causes 75% inhibition of the thromboxane metabolite 2,3-dinor-thromboxane B2 compared to approximately 50% inhibition of the prostacyclin metabolite 2,3-dinor-6-keto-prostaglandin F1α [5]. This differential inhibition pattern suggests that naproxen's effects on prostaglandin biosynthesis are not uniform across all cyclooxygenase-dependent pathways.

The kinetic parameters of prostaglandin biosynthesis inhibition demonstrate both enzyme-dependent and time-dependent components. Studies using lipopolysaccharide-induced prostaglandin E2 synthesis in whole blood show that naproxen significantly reduces cyclooxygenase-2 activity at 3, 12, and 24 hours after administration, with reductions of 68%, 62%, and 56% respectively [6]. In contrast, low-dose aspirin does not affect lipopolysaccharide-induced prostaglandin E2 production to any statistically significant extent [6].

At the molecular level, naproxen's inhibition of prostaglandin biosynthesis involves interference with arachidonic acid binding to the cyclooxygenase active site [7]. The compound prevents the conversion of arachidonic acid to prostaglandin G2 and subsequently to prostaglandin H2, effectively blocking the initial steps of the prostaglandin biosynthesis cascade [8].

Research has also demonstrated that naproxen affects prostaglandin H synthase mRNA levels in cultured human umbilical vein endothelial cells, reducing mRNA levels by 33% at 5 μg/mL and 60% at 30 μg/mL concentrations [9]. This suggests that naproxen's effects on prostaglandin biosynthesis extend beyond direct enzyme inhibition to include modulation of enzyme expression levels.

Absorption, Distribution, Metabolism, and Excretion Profiling

Enterohepatic Recirculation Dynamics

Naproxen undergoes significant enterohepatic recirculation, which plays a crucial role in its pharmacokinetic profile and contributes to its prolonged elimination half-life [10] [11]. The enterohepatic circulation of naproxen is of paramount importance in determining both its therapeutic efficacy and potential for gastrointestinal toxicity [11].

Following oral administration, naproxen is extensively metabolized in the liver to form glucuronide conjugates, which are then excreted into bile via the multidrug resistance-associated protein 2 (Mrp2) conjugate export pump [12]. The biliary excretion of naproxen and its metabolites is significant, with studies demonstrating substantial concentrations in bile samples collected from treated animals [13] [14].

The enterohepatic circulation process involves the enzymatic cleavage of glucuronic acid moieties from naproxen conjugates by microbial β-glucuronidase enzymes in the intestinal tract [12]. This bacterial enzyme activity is encoded by the inducible gus gene, which is expressed by all major bacterial phyla present in the mammalian gastrointestinal tract, including Bacteroidetes, Firmicutes, Proteobacteria, Actinobacteria, Clostridium, and Bifidobacterium [12].

The reactivation of naproxen conjugates through enterohepatic circulation results in repeated and prolonged exposure of the intestinal mucosa to relatively high concentrations of the active compound [11] [12]. This cycle of biliary excretion, bacterial deconjugation, and reabsorption contributes to naproxen's extended half-life and may explain its potential for intestinal toxicity.

Experimental evidence supporting the importance of enterohepatic recirculation comes from studies showing that bile duct ligation in rats prevents nonsteroidal anti-inflammatory drug-induced intestinal damage [10]. Furthermore, compounds that do not undergo extensive enterohepatic recirculation, such as aspirin when administered intraduodenally, do not cause significant small intestinal damage [10].

The enterohepatic circulation of naproxen can be influenced by various factors, including the composition of the intestinal microbiota and the presence of bacterial β-glucuronidase activity [12]. Studies have demonstrated that treatment with β-glucuronidase inhibitors can reduce intestinal ulceration in animal models, confirming the role of bacterial deconjugation in the enterohepatic circulation process [12].

Plasma Protein Binding Characteristics

Naproxen exhibits extensive plasma protein binding, with greater than 99% of the drug bound to plasma proteins at therapeutic concentrations [15] [16]. The primary binding protein is human serum albumin, which serves as the principal carrier for naproxen in the circulation [17] [18] [16].

The binding of naproxen to human serum albumin is concentration-dependent and follows complex kinetics [16] [19]. At therapeutic levels, the binding affinity ranges from 20-500 μg/mL, with the fraction of free drug ranging between 0.02 and 0.1 for concentrations between 20 and 500 μg/mL [19]. This high degree of protein binding significantly influences naproxen's distribution and pharmacokinetic behavior.

The volume of distribution of naproxen is relatively small at 0.16 L/kg, which is consistent with its extensive protein binding and suggests that a large fraction of the drug is retained in the plasma compartment [15] [20]. This limited distribution volume indicates that naproxen does not extensively penetrate into tissues, with the majority remaining bound to plasma proteins.

At doses greater than 500 mg per day, naproxen exhibits nonlinear pharmacokinetics due to saturation of plasma protein binding sites [15]. This saturation results in a less than proportional increase in plasma levels, although the concentration of unbound naproxen continues to increase proportionally with dose [15]. The saturation of protein binding leads to increased clearance of total naproxen while the unbound renal clearance remains unchanged [16].

The protein binding characteristics of naproxen can be influenced by disease states, particularly conditions that affect albumin concentrations [18]. In patients with rheumatoid arthritis, where hypoalbuminemia frequently occurs due to increased albumin catabolism, the disposition of naproxen may be altered [18]. The clearance and distribution volume of naproxen both increase in these patients due to higher unbound drug concentrations [18].

Crystallographic studies have revealed the molecular basis of naproxen binding to human serum albumin [21]. The structure of the human serum albumin-naproxen complex shows that the drug binds to specific sites on the albumin molecule, with the binding potentially influenced by the presence of fatty acids [21]. The interaction between naproxen and albumin involves both specific binding sites and lower affinity, higher capacity binding mechanisms [17].

Metabolic Pathways

Cytochrome P450-Mediated Biotransformations

The cytochrome P450-mediated metabolism of naproxen involves multiple enzyme isoforms, with CYP2C9 and CYP1A2 serving as the primary catalysts for the O-demethylation reaction [22] [23] [24]. This biotransformation pathway represents a crucial phase I metabolic process that converts naproxen to its major metabolite, 6-O-desmethylnaproxen [25] [26] [27].

CYP2C9 is the predominant enzyme responsible for naproxen O-demethylation, demonstrating a mean apparent Km value of 143 μM for S-naproxen [22] [23]. The enzyme exhibits significant catalytic activity toward both R- and S-naproxen enantiomers, with apparent Km values of 340.5 μM and similar kinetic parameters [24]. CYP2C9 polymorphisms significantly influence naproxen metabolism, with single nucleotide polymorphisms affecting both pharmacokinetic and pharmacodynamic parameters [25] [28].

CYP1A2 serves as a secondary enzyme in naproxen metabolism, with an apparent Km value of 123 μM for R-naproxen and 189.5 μM for the specific isoform studies [22] [24]. The enzyme demonstrates lower catalytic efficiency compared to CYP2C9 but contributes significantly to the overall metabolic clearance of naproxen [22] [23]. CYP2C8 also participates in naproxen O-demethylation, although its contribution appears to be minor compared to CYP2C9 and CYP1A2 [22] [24].

The relative contributions of these cytochrome P450 isoforms to naproxen metabolism have been characterized through inhibition studies using isoform-specific inhibitors [22] [23]. Sulfaphenazole, a specific CYP2C9 inhibitor, reduces naproxen O-demethylation by 43-47%, while furafylline, a CYP1A2 inhibitor, decreases the reaction by 28-38% [22] [23]. These findings confirm that CYP2C9 and CYP1A2 together account for the majority of hepatic naproxen O-demethylation.

The formation of 6-O-desmethylnaproxen follows Michaelis-Menten kinetics, with mean kinetic parameters determined in human liver microsomes [24]. The reaction exhibits a Km of 92 μM and Vmax of 538 pmol/min/mg protein, with an additional intrinsic clearance component (Cint2) of 0.36 μL/min/mg protein, suggesting the involvement of multiple enzyme systems [24].

Genetic polymorphisms in CYP2C9 have significant clinical implications for naproxen metabolism [25] [28]. Variants such as CYP2C92 and CYP2C93 are associated with altered enzyme activity and increased risk of adverse effects [28]. Studies have shown that individuals with CYP2C9 polymorphisms exhibit different pharmacokinetic profiles, including altered elimination constants and volumes of distribution [25].

Glucuronidation Patterns and Conjugate Stability

The glucuronidation of naproxen represents the primary phase II metabolic pathway, accounting for the majority of drug elimination [29] [30]. This conjugation reaction is catalyzed by multiple UDP-glucuronosyltransferase (UGT) isoforms, with UGT2B7 serving as the predominant enzyme responsible for naproxen acyl glucuronidation [31] [29] [30].

UGT2B7 exhibits high affinity for naproxen with an apparent Km value of 72 μM, which closely matches the high-affinity component of human liver microsomal naproxen glucuronidation [31] [29]. The enzyme demonstrates biphasic kinetics, with mean apparent Km values of 29 ± 13 μM for the high-affinity component and 473 ± 108 μM for the low-affinity component [31] [29]. The high-affinity component is specifically attributed to UGT2B7 activity, as confirmed by inhibition studies using fluconazole, a selective UGT2B7 inhibitor [29].

Multiple UGT isoforms contribute to naproxen glucuronidation, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 [31] [29]. Among the hepatically expressed enzymes, UGT1A6 and UGT2B7 exhibit the highest catalytic activity [29]. UGT1A10, which is expressed primarily in the gastrointestinal tract, also demonstrates significant activity toward naproxen, suggesting potential extrahepatic glucuronidation [29].

The major metabolite 6-O-desmethylnaproxen undergoes both acyl and phenolic glucuronidation through multiple UGT isoforms [31] [29]. UGT1A1, UGT1A7, UGT1A9, and UGT1A10 catalyze both phenolic and acyl glucuronidation of desmethylnaproxen, while UGT1A3, UGT1A6, and UGT2B7 form only the acyl glucuronide [31] [29]. This differential substrate specificity among UGT isoforms contributes to the complex pattern of naproxen metabolite formation.

The stability of naproxen glucuronide conjugates is a critical factor in their pharmacological activity and toxicity potential [32] [33]. Naproxen acyl glucuronide accounts for 50.8 ± 7.32% of the administered dose in urinary excretion studies, while its isomerized conjugate (isoglucuronide) represents 6.5 ± 2.0% of the dose [32] [34]. The formation of isoglucuronides occurs through spontaneous isomerization of the acyl glucuronide, even under acidic conditions designed to stabilize the conjugate [32] [34].

The protein binding characteristics of naproxen glucuronide conjugates differ significantly from the parent compound [32] [34]. While naproxen exhibits 98% plasma protein binding, naproxen acyl glucuronide demonstrates 92% binding, and the isoglucuronide shows only 66% binding [32] [34]. This reduced protein binding of the metabolites affects their distribution and elimination characteristics.

The stability of naproxen glucuronide conjugates is influenced by protein binding and environmental conditions [33]. Studies have shown that R-naproxen glucuronide is less stable than the S-diastereomer in phosphate buffer, but protein-containing media alter this stereoselective stability pattern [33]. The presence of human serum albumin increases the degradation rate of naproxen glucuronides while simultaneously affecting their binding characteristics [33].

| Parameter | Value | Reference |

|---|---|---|

| Cyclooxygenase Inhibition | ||

| COX-1 IC50 (without preincubation) | 5.6 μM | [1] |

| COX-1 IC50 (with preincubation) | 0.34 μM | [1] |

| COX-2 IC50 (with preincubation) | 0.18 μM | [1] |

| Protein Binding | ||

| Plasma protein binding | >99% | [15] |

| Volume of distribution | 0.16 L/kg | [15] |

| Cytochrome P450 Metabolism | ||

| CYP2C9 Km (S-naproxen) | 143 μM | [22] |

| CYP1A2 Km (R-naproxen) | 123 μM | [22] |

| Glucuronidation | ||

| UGT2B7 Km | 72 μM | [29] |

| Urinary recovery as acyl glucuronide | 50.8 ± 7.3% | [32] |

Purity

Physical Description

Color/Form

White to off-white crystalline powder

White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.18 (LogP)

log Kow = 3.18

3.18

Odor

Decomposition

Appearance

Melting Point

155 °C

Crystals from acetone; mp: 244-246 °C; specific optical rotation: -11 deg at 25 °C/D (in methanol) /Naproxen sodium salt/

153 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 125 of 126 companies with hazard statement code(s):;

H301 (46.4%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (54.4%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (49.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (48%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Naproxen was initially approved in 1976 for prescription use and remained a prescription drug until it received approval as an over-the-counter (OTC) medication in 1994. Naproxen has been FDA-approved to treat acute gout, ankylosing spondylitis, bursitis, polyarticular juvenile idiopathic arthritis, osteoarthritis, tendonitis, rheumatoid arthritis, pain, and primary dysmenorrhea. It is considered the first-line treatment for acute gouty arthritis, osteoarthritis, musculoskeletal pain, inflammation, and dysmenorrhea. While Naproxen and other NSAIDs have FDA approval for the treatment of inflammatory arthropathies, such as rheumatoid arthritis and ankylosing spondylitis, they do not alter the course of the disease, nor do they prevent joint and soft tissue destruction that are common sequelae of these diseases. In these cases, disease-modifying anti-rheumatic drugs (DMARDs) have become the first-line treatment for inflammatory arthropathies, and NSAIDs such as naproxen are used as adjunctive therapy.

Livertox Summary

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Naproxen and its salt are used to relieve postoperative pain (including that associated with dental surgery), postpartum pain, primary dysmenorrhea, pain following insertion of an intrauterine contraceptive device, orthopedic pain, headache (including migraine), and visceral pain associated with cancer. Naproxen sodium also may be used for self-medication to provide temporary relief of minor aches and pains associated with the common cold, headache, toothache, muscular aches, and backache. /Included in US product label/

Naproxen has been used in the symptomatic management of osteitis deformans (Paget's disease of bone) and Bartter's syndrome. /Use is not currently included in the labeling approved by the US FDA/

When used in the treatment of rheumatoid arthritis or juvenile rheumatoid arthritis, naproxen has relieved pain and stiffness, reduced swelling, and improved mobility and grip strength. In the treatment of osteoarthritis, naproxen has relieved pain and stiffness and improved knee joint function. Naproxen appears to be only palliative in these conditions and has not been shown to permanently arrest or reverse the underlying disease process. Naproxen sodium also may be used for self-medication to provide temporary relief of minor aches and pains associated with arthritis. /Included in US product label/

For more Therapeutic Uses (Complete) data for NAPROXEN (9 total), please visit the HSDB record page.

Pharmacology

Naproxen is a propionic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Naproxen inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of naproxen. Naproxen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.

MeSH Pharmacological Classification

ATC Code

G02 - Other gynecologicals

G02C - Other gynecologicals

G02CC - Antiinflammatory products for vaginal administration

G02CC02 - Naproxen

M - Musculo-skeletal system

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE02 - Naproxen

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA12 - Naproxen

Mechanism of Action

Naproxen has pharmacologic actions similar to those of other prototypical nonsteroidal anti-inflammatory agents (NSAIAs). The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Naproxen inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-1) and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Naproxen, like other prototypical NSAIAs, inhibits both COX-1 and COX-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COX-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation.

The anti-inflammatory, analgesic, and antipyretic effects of naproxen and other nonsteroidal anti-inflammatory agents (NSAIAs), including selective inhibitors of COX-2 (e.g., celecoxib, rofecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Naproxen stabilizes lysosomal membranes and inhibits the response of neutrophils to chemotactic stimuli. The drug does not possess glucocorticoid or adrenocorticoid-stimulating properties.

Naproxen lowers body temperature in patients with fever. Although the mechanism of the antipyretic effect of nonsteroidal anti-inflammatory agents is not known, it has been suggested that suppression of prostaglandin synthesis in the CNS (probably in the hypothalamus) may be involved.

Naproxen-induced inhibition of prostaglandin synthesis may result in decreased frequency and intensity of uterine contractility. Prostaglandins E2 and F2alpha increase the amplitude and frequency of uterine contractions in pregnant women; current evidence suggests that primary dysmenorrhea is also mediated by these prostaglandins. Whether the increased production of prostaglandins associated with primary dysmenorrhea is mediated by COX-1 or COX-2 remains to be determined. Blood concentrations of a metabolite of prostaglandin F2alpha have been found to decrease in women with dysmenorrhea who were receiving naproxen. Therapy with naproxen has been effective in relieving menstrual pain and has reduced blood loss in women with menorrhagia, probably by inhibiting the formation of these prostaglandins. Administration of naproxen during late pregnancy may prolong gestation by inhibiting uterine contractions.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Impurities

(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid

(2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid

(2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid

For more Impurities (Complete) data for NAPROXEN (14 total), please visit the HSDB record page.

Other CAS

26159-31-9

Absorption Distribution and Excretion

After oral administration, about 95% of naproxen and it's metabolites can be recovered in the urine with 66-92% recovered as conjugated metabolite and less than 1% recovered as naproxen or desmethylnaproxen. Less than 5% of naproxen is excreted in the feces.

Naproxen has a volume of distribution of 0.16 L/kg.

Naproxen is cleared at a rate of 0.13 mL/min/kg.

Oral absorption of naproxen in dogs is rapid, with peak plasma concentration reached in 0.5-3 hr. The reported elimination half-life in dogs is 34-72 hr. Naproxen is highly protein bound (>99.0%). In dogs, naproxen is primarily eliminated through the bile, whereas in other species, the primary route of elimination is through the kidneys. The long half-life of naproxen in dogs appears to be due to its extensive enterohepatic recirculation.

After therapeutic doses, naproxen is more than 99% bound to plasma proteins. When naproxen binding sites become saturated (at twice daily doses of 500 mg or more), plasma free drug concentrations increase and may result in increased urinary clearance rates. Therefore, plasma naproxen concentrations tend to plateau when dosage exceeds 500 mg twice daily. In a study in patients with severe renal failure, binding of naproxen to serum proteins was decreased compared to healthy adults; the decreased binding may have accounted for an increase in metabolism and apparent volume of distribution of the drug observed in these patients. In patients with chronic alcoholic liver disease, total plasma concentrations of naproxen are decreased while concentrations of the unbound drug are increased.

The pharmacokinetics of naproxen, its metabolite 6-hydroxy-alpha-methyl-2-naphthaleneacetic acid (O-desmethylnaproxen), and their acyl glucuronides were studied in 10 subjects (ages 20-50 yr) who received an oral dose of 500 mg naproxen. Mean half-life of naproxen in 9 subjects was 24.7 hr. A half-life of 7.4 hr in the 10th subject was considered an extraordinary case. Naproxen acyl glucuronide accounted for 50.8% of the dose, its isomerized conjugate isoglucuronide for 6.5%, O-desmethylnaproxen acyl glucuronide for 14.3%, and its isoglucuronide for 5.5%. Excretion of naproxen and O-desmethylnaproxen was negligible. Plasma protein binding was 98% for naproxen, 100% for O-desmethylnaproxen, 92% for naproxen acyl glucuronide, 66% for naproxen isoglucuronide, 72% for O-desmethylnaproxen acyl glucuronide, and 42% for O-desmethylnaproxen isoglucuronide. It was concluded that naproxen is O-desmethylated and parent drug and metabolite are conjugated into acyl glucuronides.

The effects of rheumatoid arthritis disease activity on the pharmacokinetics of the highly albumin-bound nonsteroidal anti-inflammatory drug naproxen were studied in six patients during chronic therapy. In the same patients, kinetics during active disease were compared with those in improvement. Active disease is commonly associated with hypoalbuminemia: 30 +/- 4 gm/L vs. 41 +/- 2 gm/L (mean +/- SD) at the time of improvement. Total naproxen concentrations were significantly lower in active disease, together with a larger apparent volume of distribution (10.6 +/- 1.8 L vs. 8.4 +/- 1.3 L; P less than 0.05) and total body clearance (0.79 +/- 1.8 L/hr vs. 0.59 +/- 0.14 L/hr; P less than 0.001). Peak unbound naproxen concentrations were 29% +/- 19% (P less than 0.05) lower at the time of improvement. The unbound clearance was found diminished during active disease (390 +/- 277 L/hr) in comparison with improvement (488 +/- 343 L/hr; P less than 0.05). Clinical implications of the alterations in naproxen kinetics induced by polyarticular inflammation in patients with rheumatoid arthritis are discussed.

For more Absorption, Distribution and Excretion (Complete) data for NAPROXEN (15 total), please visit the HSDB record page.

Metabolism Metabolites

Naproxen is extensively metabolized in the liver to 6-desmethylnaproxen. Approximately 95% of the drug is excreted in urine as unchanged naproxen (less than 1%) and 6-desmethylnaproxen (less than 1%) and their glucuronide or other conjugates (66-92%). Some data suggest that renal excretion of unchanged naproxen may be negligible or absent; previously reported concentrations of unchanged drug may reflect rapid hydrolysis of conjugates during collection, storage, and handling of urine samples. The half-life of naproxen metabolites and conjugates is shorter than 12 hours. Naproxen metabolites may accumulate in patients with renal impairment. Elimination of naproxen is reduced in patients with severe renal impairment. A small amount (less than 5%) of the drug is excreted in feces.

The pharmacokinetics of naproxen, its metabolite 6-hydroxy-alpha-methyl-2-naphthaleneacetic acid (O-desmethylnaproxen), and their acyl glucuronides were studied in 10 subjects (ages 20-50 yr) who received an oral dose of 500 mg naproxen. Mean half-life of naproxen in 9 subjects was 24.7 h. A half-life of 7.4 h in the 10th subject was considered an extraordinary case. Naproxen acyl glucuronide accounted for 50.8% of the dose, its isomerized conjugate isoglucuronide for 6.5%, O-desmethylnaproxen acyl glucuronide for 14.3%, and its isoglucuronide for 5.5%. Excretion of naproxen and O-desmethylnaproxen was negligible. Plasma protein binding was 98% for naproxen, 100% for O-desmethylnaproxen, 92% for naproxen acyl glucuronide, 66% for naproxen isoglucuronide, 72% for O-desmethylnaproxen acyl glucuronide, and 42% for O-desmethylnaproxen isoglucuronide. It was concluded that naproxen is O-desmethylated and parent drug and metabolite are conjugated into acyl glucuronides.

Naproxen has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid and O-Desmethylnaproxen.

Associated Chemicals

Wikipedia

FDA Medication Guides

NAPROXEN SODIUM

TABLET;ORAL

ATNAHS PHARMA US

11/21/2024

EC-NAPROSYN

NAPROXEN

TABLET, DELAYED RELEASE;ORAL

NAPROSYN

NAPROXEN

SUSPENSION;ORAL

TABLET;ORAL

ATNAHS PHARMA US

11/21/2024

Drug Warnings

Short-term use of NSAIAs to relieve acute pain, especially at low dosages, does not appear to be associated with an increased risk of serious cardiovascular events (except immediately following coronary artery bypass graft (CABG) surgery). Therefore, in early 2005, the US Food and Drug Administration (FDA) concluded that preparations of NSAIAs (including naproxen) that currently were available without a prescription had a favorable benefit-to-risk ratio when used according to labeled instructions, and determined that these preparations should remain available without a prescription despite the addition of a boxed warning to the professional labeling of prescription-only preparations of these drugs.

With the exception of precautions related to the sodium content of naproxen sodium, the cautions associated with naproxen sodium use are the same as those for naproxen use. Each 275 or 550 mg naproxen sodium tablet contains about 1 or 2 mEq of sodium, respectively, and each mL of the commercially available naproxen suspension contains about 0.34 mEq of sodium; this should be considered in patients whose sodium intake must be restricted. /Naproxen sodium/

Patients should be advised that naproxen, like other nonsteroidal anti-inflammatory agents, is not free of potential adverse effects, including some that can cause discomfort, and that, rarely, more serious effects (e.g., GI bleeding), which may require hospitalization and may even be fatal, can occur. Patients also should be informed that, while nonsteroidal anti-inflammatory agents may be commonly employed for conditions that are less serious, nonsteroidal anti-inflammatory agent therapy often is considered essential for the management of some diseases (eg, rheumatoid arthritis), and the drugs have a major role in the management of pain. Clinicians may wish to discuss with their patients the potential risks and likely benefits of nonsteroidal anti-inflammatory agent therapy, particularly when consideration is being given to use of these drugs in less serious conditions for which therapy without a nonsteroidal anti-inflammatory agent may represent an acceptable alternative to both the patient and clinician.

For more Drug Warnings (Complete) data for NAPROXEN (40 total), please visit the HSDB record page.

Biological Half Life

The reported elimination half-life in dogs is 34-72 hr.

In healthy adults, the plasma half-life of naproxen reportedly ranges from 10-20 hr. The manufacturer state that the plasma half-life of naproxen is about 13 hr. The plasma half-life and elimination of the drug appear to be similar in children and adults.

The pharmacokinetics of naproxen, its metabolite 6-hydroxy-alpha-methyl-2-naphthaleneacetic acid (O-desmethylnaproxen), and their acyl glucuronides were studied in 10 subjects (ages 20-50 yr) who received an oral dose of 500 mg naproxen. Mean half-life of naproxen in 9 subjects was 24.7 hr. A half-life of 7.4 hr in the 10th subject was considered an extraordinary case. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

The major pharmaceutical products based on 2-naphthol /include/ ... the antirheumatic naproxen, produced via 2-methoxynaphthalene.

Naproxen, an antirheumatic, is ... prepared from 2-naphthol by the Friedel-Crafts acylation of 2-methoxynaphthalene and subsequent Willgerodt-Kindler reaction. The S-configuration which is obtained from its racemic mixture with the alkaloid cinchonidine is the effective isomer.

Preparation: J. H. Fried, I. T. Harrison, ZA 6707597; eidem, US 3904682; eidem, US 4009197 (1968, 1975, 1977 all to Syntex).

Analytic Laboratory Methods

Analyte: naproxen; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry at 271 nm with comparison to standards

Analyte: naproxen; matrix: chemical purity; procedure: dissolution in methanol and water; addition of phenolphthalein indicator; titration with sodium hydroxide

Analyte: naproxen; matrix: pharmaceutical preparation (oral suspension, tablet); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for NAPROXEN (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: naproxen; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 215 nm

Analyte: naproxen; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of detection: 140 nM

NAPROXEN & SALICYLIC ACID WERE EXTRACTED FROM SERUM & THEN SEPARATED USING HPLC ON REVERSE-PHASE COLUMNS.

For more Clinical Laboratory Methods (Complete) data for NAPROXEN (7 total), please visit the HSDB record page.

Storage Conditions

Interactions

Because naproxen is highly protein bound, it theoretically could be displaced from binding sites by, or it could displace from binding sites, other protein-bound drugs such as oral anticoagulants, hydantoins, salicylates, sulfonamides, and sulfonylureas. Although no clinically important drug interactions have been reported, patients receiving naproxen with any of these drugs should be observed for adverse effects.

Administration of naproxen with warfarin results in a slight increase in free warfarin in serum, but does not affect the hypoprothrombinemic effect of warfarin. Because naproxen may cause GI bleeding and may inhibit platelet aggregation, the drug should be used with caution in patients receiving any anticoagulant or thrombolytic agent (eg, streptokinase).

Results of a study in patients with diabetes mellitus showed no interference by naproxen on the effect of tolbutamide on plasma glucose concn.

For more Interactions (Complete) data for NAPROXEN (18 total), please visit the HSDB record page.

Dates

2: Leung GJ, Rainsford KD, Kean WF. Osteoarthritis of the hand II: chemistry, pharmacokinetics and pharmacodynamics of naproxen, and clinical outcome studies. J Pharm Pharmacol. 2014 Mar;66(3):347-57. doi: 10.1111/jphp.12165. Epub 2013 Oct 31. Review. PubMed PMID: 24175972.

3: Law S, Derry S, Moore RA. Naproxen with or without an antiemetic for acute migraine headaches in adults. Cochrane Database Syst Rev. 2013 Oct 20;10:CD009455. doi: 10.1002/14651858.CD009455.pub2. Review. PubMed PMID: 24142263.

4: Law S, Derry S, Moore RA. Sumatriptan plus naproxen for acute migraine attacks in adults. Cochrane Database Syst Rev. 2013 Oct 21;10:CD008541. doi: 10.1002/14651858.CD008541.pub2. Review. PubMed PMID: 24142431.

5: Yang LP. Sumatriptan/naproxen sodium: a review of its use in adult patients with migraine. Drugs. 2013 Aug;73(12):1339-55. doi: 10.1007/s40265-013-0099-y. Review. PubMed PMID: 23912627.

6: Ali S, Pimentel JD, Ma C. Naproxen-induced liver injury. Hepatobiliary Pancreat Dis Int. 2011 Oct;10(5):552-6. Review. PubMed PMID: 21947732.

7: Allais G, Castagnoli Gabellari I, Rolando S, Benedetto C. Evaluation of the use of sumatriptan-naproxen sodium for menstrual migraine and dysmenorrhea. Expert Rev Neurother. 2011 Oct;11(10):1383-7. doi: 10.1586/ern.11.123. Review. PubMed PMID: 21955195.

8: Dhillon S. Naproxen/esomeprazole fixed-dose combination: for the treatment of arthritic symptoms and to reduce the risk of gastric ulcers. Drugs Aging. 2011 Mar 1;28(3):237-48. doi: 10.2165/11207150-000000000-00000. Review. PubMed PMID: 21329403.

9: Suthisisang CC, Poolsup N, Suksomboon N, Lertpipopmetha V, Tepwitukgid B. Meta-analysis of the efficacy and safety of naproxen sodium in the acute treatment of migraine. Headache. 2010 May;50(5):808-18. doi: 10.1111/j.1526-4610.2010.01635.x. Epub 2010 Mar 5. Review. PubMed PMID: 20236345.

10: Khoury CK, Couch JR. Sumatriptan-naproxen fixed combination for acute treatment of migraine: a critical appraisal. Drug Des Devel Ther. 2010 Feb 18;4:9-17. Review. PubMed PMID: 20368903; PubMed Central PMCID: PMC2846149.

11: Cleves C, Tepper SJ. Sumatriptan/naproxen sodium combination for the treatment of migraine. Expert Rev Neurother. 2008 Sep;8(9):1289-97. doi: 10.1586/14737175.8.9.1289. Review. PubMed PMID: 18759540.

12: Naproxen sodium/metoclopramide: metoclopramide/naproxen-sodium, MT 100, naproxen-sodium/metoclopramide. Drugs R D. 2006;7(4):259-61. Review. PubMed PMID: 16784251.

13: Curran MP, Wellington K. Delayed-release lansoprazole plus naproxen. Drugs. 2004;64(17):1915-9; discussion 1920-1. Review. PubMed PMID: 15329041.

14: Kovacevic L, Bernstein J, Valentini RP, Imam A, Gupta N, Mattoo TK. Renal papillary necrosis induced by naproxen. Pediatr Nephrol. 2003 Aug;18(8):826-9. Epub 2003 May 28. Review. PubMed PMID: 12774222.

15: Kalksma R, Jansen TL, Bruyn GA. Severe neutropenia due to naproxen therapy in rheumatoid arthritis: a case report and review of literature. Neth J Med. 2002 Aug;60(7):289-91. Review. PubMed PMID: 12430576.

16: Schapira D, Balbir-Gurman A, Nahir AM. Naproxen-induced leukocytoclastic vasculitis. Clin Rheumatol. 2000;19(3):242-4. Review. PubMed PMID: 10870665.

17: Bjarnason I, Thjodleifsson B. Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract. Rheumatology (Oxford). 1999 May;38 Suppl 1:24-32. Review. PubMed PMID: 10369403.

18: Sutton LB. Naproxen sodium. J Am Pharm Assoc (Wash). 1996 Nov;NS36(11):663-7. Review. PubMed PMID: 8952254.

19: Lossos IS, Yossepowitch O, Amir G, Orren R. [Leukocytoclastic vasculitis associated with naproxen]. Harefuah. 1996 May 1;130(9):600-1, 655. Review. Hebrew. PubMed PMID: 8794637.

20: Gamst ON. Enteric coated naproxen tablets. Eur J Rheumatol Inflamm. 1992;12(2):5-8. Review. PubMed PMID: 1364940.